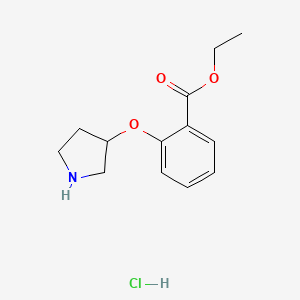

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)11-5-3-4-6-12(11)17-10-7-8-14-9-10;/h3-6,10,14H,2,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZKMRHHNSTHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696426 | |

| Record name | Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220032-96-1 | |

| Record name | Benzoic acid, 2-(3-pyrrolidinyloxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride

Abstract

This document provides an in-depth technical guide for the synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on a robust and efficient three-step synthetic pathway, commencing with commercially available starting materials. The core transformations include a Mitsunobu etherification to form the critical C-O bond, followed by an acid-mediated deprotection and subsequent hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and the rationale behind key procedural choices to ensure reproducibility and high-yield outcomes.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a substituted pyrrolidine ring linked via an ether bond to an ethyl benzoate scaffold. The pyrrolidine moiety is a privileged structure in numerous biologically active compounds, while the benzoate portion offers a site for further chemical elaboration. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for pharmaceutical development.

The synthetic strategy detailed herein is designed for efficiency and scalability, relying on well-established, high-yielding chemical transformations. The pathway hinges on the strategic coupling of two key fragments: a protected 3-hydroxypyrrolidine and ethyl salicylate. The use of a tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is critical to prevent its undesired nucleophilic participation in the key etherification step.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path to the target molecule. The final hydrochloride salt is readily formed from its freebase. The core ether linkage points to a disconnection between the pyrrolidine ring and the benzoate moiety, suggesting a nucleophilic substitution reaction. The Mitsunobu reaction is an ideal candidate for this transformation, coupling an alcohol (N-Boc-3-hydroxypyrrolidine) with a phenol (ethyl salicylate). These precursors are commercially available, providing a practical and efficient starting point for the synthesis.

Caption: Retrosynthetic pathway for this compound.

The Forward Synthesis Pathway: A Three-Step Approach

The synthesis is executed in three distinct stages, each optimized for yield and purity.

Step 1: Mitsunobu Etherification of N-Boc-3-hydroxypyrrolidine and Ethyl Salicylate

The cornerstone of this synthesis is the formation of the aryl ether bond via the Mitsunobu reaction. This reaction couples a primary or secondary alcohol with a pronucleophile, typically a carboxylic acid or, in this case, a phenol, under mild, redox-neutral conditions.[1][2] The reaction is mediated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD).

Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DIAD. This potent electrophilic species activates the hydroxyl group of N-Boc-3-hydroxypyrrolidine, converting it into an excellent leaving group (an oxyphosphonium salt). The phenoxide, generated in situ from ethyl salicylate, then acts as the nucleophile, attacking the activated alcohol. A key feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol's chiral center, a critical consideration if enantiopure starting materials are used.[1][3]

Step 2: Acid-Mediated Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used for amines.[4] Its removal is typically accomplished with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate organic solvent.[5][6] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. The choice of HCl in an organic solvent like 1,4-dioxane is particularly advantageous as it directly sets the stage for the formation of the desired hydrochloride salt in the subsequent step.

Step 3: Formation of the Hydrochloride Salt

Conversion of the synthesized freebase amine to its hydrochloride salt is a standard procedure to improve the compound's handling properties, stability, and solubility.[7] This is achieved by treating a solution of the amine with a stoichiometric or slight excess of hydrochloric acid. The resulting salt typically precipitates from non-polar organic solvents, providing an effective final purification step.[8][9]

Process Visualization: The Complete Synthetic Workflow

The following diagram illustrates the complete forward synthesis from starting materials to the final product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Notes |

| N-Boc-3-hydroxypyrrolidine | 187.23 | 1.0 | Starting Material |

| Ethyl Salicylate | 166.17 | 1.1 | Nucleophile |

| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | Mitsunobu Reagent |

| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 1.2 | Mitsunobu Reagent |

| Tetrahydrofuran (THF) | - | - | Anhydrous Solvent |

| Hydrochloric Acid (4M in 1,4-Dioxane) | 36.46 | Excess | Deprotection & Salt Formation Agent |

| Ethyl Acetate (EtOAc) | - | - | Extraction Solvent |

| Diethyl Ether (Et₂O) | - | - | Precipitation Solvent |

Protocol 1: Synthesis of tert-butyl 3-(2-(ethoxycarbonyl)phenoxy)pyrrolidine-1-carboxylate

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.2 eq).

-

Dissolve the solids in anhydrous tetrahydrofuran (THF), ensuring the solution volume is approximately 0.2 M with respect to the starting alcohol.

-

Add ethyl salicylate (1.1 eq) to the solution.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired protected ether as a clear oil or white solid.

Protocol 2: Synthesis of this compound

-

Dissolve the purified product from Protocol 1 (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

-

To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by the formation of a precipitate and confirmed by TLC or LC-MS.

-

Upon completion of the reaction, add diethyl ether to the mixture to facilitate further precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield the final product, this compound.

Conclusion

The synthetic pathway detailed in this guide represents a reliable and well-precedented method for the preparation of this compound. By leveraging a key Mitsunobu etherification and a standard acid-mediated deprotection/salt formation sequence, this approach provides a high-yielding and scalable route to a valuable synthetic intermediate. The provided protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to confidently execute this synthesis in a laboratory setting.

References

-

National Center for Biotechnology Information. (n.d.). Chiral heterocyclic alcohols and amines are frequently used building blocks in the synthesis of fine chemicals and pharmaceuticals. In Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

MDPI. (n.d.). Mitsunobu Reaction. In Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Retrieved from [Link]

-

Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, 1H and 13C NMR Analyses. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

PubMed. (2006). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. Retrieved from [Link]

-

Xi'an Qiyue Biotechnology Co., Ltd. (n.d.). This compound, cas1220032-96-1. Retrieved from [Link]

- Google Patents. (n.d.). CN1024791C - Process for preparing pyrrolidine derivatives and their salts.

- Google Patents. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

- Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

- 1. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride

A Proposed Investigational Framework for a Novel CNS-Active Compound

Abstract

This compound is a synthetic small molecule with a chemical structure suggestive of potential bioactivity within the central nervous system (CNS). The core structure, featuring a pyrrolidine ring linked to a benzoate moiety, is present in a variety of pharmacologically active compounds. The pyrrolidine scaffold is a well-established pharmacophore in numerous CNS-active drugs, known to interact with a range of targets including G-protein coupled receptors (GPCRs) and transporters.[1][2][3][4] This technical guide presents a comprehensive, albeit speculative, framework for the systematic investigation of the mechanism of action of this compound. Due to the current scarcity of direct pharmacological data on this specific compound, this document will hypothesize a primary mechanism of action based on structural analogy to known ligands and will detail a rigorous, multi-stage experimental plan to validate or refute this hypothesis. This guide is intended for researchers and drug development professionals engaged in the early-stage characterization of novel chemical entities.

Introduction: The Pyrrolidine Scaffold and a Hypothesis-Driven Approach

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[2][3][4] Its prevalence in natural products and synthetic drugs stems from its ability to confer favorable physicochemical properties and to present substituents in a well-defined three-dimensional orientation, crucial for specific molecular interactions.[2][3][4] Notably, derivatives of pyrrolidine have been developed as potent and selective ligands for a variety of neurological targets, including histamine H3 receptors, which are implicated in cognitive and sleep-wake disorders.[5][6][7]

Given the structural features of this compound, we hypothesize that this compound may act as a modulator of the Histamine H3 Receptor (H3R) . The H3R is an autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Antagonists of the H3R have been shown to enhance cognitive function in preclinical models.[6][7]

This guide will therefore focus on a research plan designed to test the hypothesis that this compound is an H3R antagonist.

Proposed Mechanism of Action: Histamine H3 Receptor Antagonism

We postulate that this compound binds to the histamine H3 receptor, preventing the binding of endogenous histamine. As the H3R is constitutively active, the compound may act as an inverse agonist, reducing the basal activity of the receptor. This would lead to a disinhibition of neurotransmitter release in key brain regions associated with arousal, attention, and cognition, such as the cortex and hippocampus.

Caption: Proposed Signaling Pathway of this compound as an H3R Antagonist.

Experimental Validation Workflow

A phased approach is proposed to systematically evaluate the pharmacological properties of this compound.

Caption: Phased Experimental Workflow for Pharmacological Characterization.

Phase 1: In Vitro Target Identification

The initial phase focuses on determining if the compound interacts with the hypothesized target, the histamine H3 receptor.

3.1.1. Radioligand Binding Assay

This experiment will determine the binding affinity of this compound for the human and rat H3R.

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the H3R.

-

Protocol:

-

Prepare cell membranes from a stable cell line expressing the recombinant human or rat H3R (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a known concentration of a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki using the Cheng-Prusoff equation.

-

Data Presentation:

| Parameter | Value |

| Radioligand | [3H]-Nα-methylhistamine |

| Receptor Source | HEK293-hH3R membranes |

| IC50 (nM) | TBD |

| Ki (nM) | TBD |

Phase 2: In Vitro Functional Characterization

This phase will assess the functional activity of the compound at the H3R.

3.2.1. [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins following receptor stimulation and can distinguish between agonists, antagonists, and inverse agonists.

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the H3R.

-

Protocol:

-

Use the same H3R-expressing cell membranes as in the binding assay.

-

Incubate the membranes with [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

For antagonist mode: Add a known H3R agonist (e.g., R-α-methylhistamine) with increasing concentrations of the test compound.

-

For inverse agonist mode: Add increasing concentrations of the test compound alone and measure the decrease in basal [35S]GTPγS binding.

-

Separate bound and free [35S]GTPγS via filtration.

-

Quantify radioactivity by scintillation counting.

-

Analyze the data to determine the compound's effect on G-protein activation.

-

3.2.2. cAMP Accumulation Assay

The H3R couples to Gi/o proteins, which inhibit adenylate cyclase and decrease intracellular cAMP levels. An antagonist or inverse agonist would block or reverse this effect.

-

Objective: To measure the compound's effect on intracellular cAMP levels.

-

Protocol:

-

Use whole cells expressing the H3R.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylate cyclase with forskolin.

-

Add an H3R agonist to inhibit cAMP production.

-

Add increasing concentrations of the test compound to assess its ability to reverse the agonist-induced inhibition.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

Data Presentation:

| Assay | Mode of Action | Potency (EC50/IC50, nM) |

| [35S]GTPγS Binding | TBD (Antagonist/Inverse Agonist) | TBD |

| cAMP Accumulation | TBD (Antagonist/Inverse Agonist) | TBD |

Phase 3: In Vivo Pharmacokinetics and Target Engagement

This phase aims to understand the compound's behavior in a living organism.

3.3.1. Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Protocol:

-

Administer a single dose of the compound to rodents (e.g., rats) via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the compound using LC-MS/MS.

-

Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

-

3.3.2. Brain Penetration Study

-

Objective: To determine if the compound can cross the blood-brain barrier.

-

Protocol:

-

Following dosing, collect both plasma and brain tissue at specific time points.

-

Homogenize the brain tissue and extract the compound.

-

Analyze the concentration of the compound in both plasma and brain homogenate using LC-MS/MS.

-

Calculate the brain-to-plasma ratio (Kp).

-

Data Presentation:

| Parameter | IV | PO |

| Dose (mg/kg) | TBD | TBD |

| t1/2 (h) | TBD | TBD |

| Cmax (ng/mL) | TBD | TBD |

| Tmax (h) | N/A | TBD |

| Bioavailability (%) | N/A | TBD |

| Kp (Brain/Plasma) | - | TBD |

Phase 4: In Vivo Efficacy Studies

Based on the proposed mechanism as a pro-cognitive agent, relevant animal models of cognition will be used.

3.4.1. Novel Object Recognition (NOR) Test

-

Objective: To assess the compound's effect on learning and memory.

-

Protocol:

-

Acclimatize rodents to an open-field arena.

-

During the training phase, expose the animals to two identical objects.

-

After a retention interval, place one familiar object and one novel object in the arena.

-

Administer the test compound or vehicle before the training or testing phase.

-

Record the time spent exploring each object. A preference for the novel object indicates intact memory.

-

3.4.2. Attentional Set-Shifting Task

-

Objective: To evaluate cognitive flexibility and executive function.

-

Protocol:

-

Train animals to discriminate between two stimuli based on a specific dimension (e.g., odor or texture).

-

Once the rule is learned, the relevant dimension is changed (set-shifting).

-

Administer the compound and measure its effect on the number of trials required to learn the new rule.

-

Conclusion and Future Directions

This technical guide outlines a systematic and hypothesis-driven approach to elucidate the mechanism of action of this compound. By focusing on the histamine H3 receptor as a primary putative target, we have detailed a comprehensive plan that spans from initial in vitro binding and functional assays to in vivo pharmacokinetic and efficacy studies. The successful execution of this research plan will not only define the pharmacological profile of this novel compound but also provide the necessary data to support its potential development as a therapeutic agent for cognitive disorders. Should the H3R hypothesis be refuted, the data from initial broad-panel screening (not detailed here but a recommended early step) would guide the formulation of new hypotheses, and the general workflow presented would remain applicable.

References

-

Celanire, S., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960. [Link]

-

Lunsford, C. D., et al. (1959). Derivatives of 3-pyrrolidinols-I. The chemistry, pharmacology and toxicology of some N-substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal and Pharmaceutical Chemistry, 1(1), 73-94. [Link]

-

Sirin, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1226707. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 38, 1-44. [https://www.unipa.it/dipartimenti/stebicef/.content/documenti/documenti_ Raimondi/Raimondi_et_al_2021_Pyrrolidine_in_Drug_Discovery.pdf]([Link]_ Raimondi/Raimondi_et_al_2021_Pyrrolidine_in_Drug_Discovery.pdf)

-

Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. [Link]

-

Ilovaisky, A. I., & Kuranova, A. S. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5393. [Link]

-

Kovács, L., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Turkish Journal of Chemistry, 29(6), 641-646. [Link]

-

Fox, G. B., et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 38, 1-44. [Link]

-

Elworthy, T. R., et al. (2004). Lactams as EP4 Prostanoid Receptor Agonists. 3. Discovery of N-ethylbenzoic Acid 2-pyrrolidinones as Subtype Selective Agents. Journal of Medicinal Chemistry, 47(25), 6124-6127. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]

-

Esbenshade, T. A., et al. (2005). 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention. Journal of Medicinal Chemistry, 48(2), 468-471. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride physical and chemical properties

An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound (CAS No. 1220032-96-1). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to facilitate its use as a research chemical or building block. The guide covers compound identification, physicochemical characteristics, proposed analytical workflows for quality control, stability considerations, and essential safety protocols. Methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Compound Identification and Overview

This compound is a heterocyclic organic compound featuring a benzoate ester scaffold linked via an ether to a pyrrolidine ring. Supplied as a hydrochloride salt, it is typically a solid at room temperature and possesses properties that make it a valuable intermediate in medicinal chemistry and materials science. The presence of a secondary amine in the pyrrolidine ring provides a site for further functionalization, while the aromatic ring and ester group can be modified to modulate physicochemical and biological properties.

The hydrochloride salt form is utilized to enhance stability and improve aqueous solubility, which is a common strategy in drug development for compounds containing a basic nitrogen atom.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1220032-96-1[1]

-

Molecular Formula: C₁₃H₁₈ClNO₃[1]

-

SMILES: O=C(OCC)C1=CC=CC=C1OC2CNCC2.[H]Cl[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below. It is important to note that experimental data for this specific compound is not widely published; therefore, some properties are estimated based on the chemical structure and data from analogous compounds.

| Property | Value | Source / Rationale |

| Molecular Weight | 271.74 g/mol | [1] |

| Appearance | White to off-white solid | Expected for a small molecule hydrochloride salt. |

| Melting Point | Not available. | Expected to be >150 °C, typical for hydrochloride salts. Experimental determination via DSC or melting point apparatus is required. |

| Boiling Point | Not applicable. | Decomposes upon strong heating. |

| Solubility | Soluble in Water, Methanol, DMSO. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, leading to expected solubility in polar protic and aprotic solvents. |

| pKa | ~9-10 | Estimated for the secondary amine in the pyrrolidine ring. This value is critical for designing purification strategies (e.g., liquid-liquid extraction) and understanding physiological behavior. |

| LogP (calculated) | ~2.0-2.5 | Estimated for the free base. The LogP value is a key predictor of membrane permeability and pharmacokinetic properties. |

Analytical Characterization and Quality Control Workflow

Ensuring the identity, purity, and integrity of this compound is paramount for its application in research. A multi-technique analytical approach is required for comprehensive characterization. The following workflow is a self-validating system designed to provide orthogonal data, confirming the compound's quality.

Proposed Analytical Workflow

The following diagram outlines a logical workflow for the quality control (QC) assessment of a newly synthesized or received batch of the target compound.

Caption: Quality Control Workflow for Compound Verification.

Experimental Protocols

-

Rationale: This technique provides rapid confirmation of the molecular weight of the free base after in-source dissociation of the hydrochloride salt.

-

Instrumentation: HPLC system coupled to a single quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Procedure:

-

Prepare a 1 mg/mL stock solution in methanol. Dilute 1:100 in 50:50 acetonitrile:water.

-

Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Elute with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

-

Set the ESI source to positive ion mode.

-

Expected Result: A prominent peak in the mass spectrum at m/z 250.14, corresponding to the [M+H]⁺ of the free base (C₁₃H₁₉NO₃).

-

-

Rationale: NMR spectroscopy is the gold standard for unambiguous structure confirmation. ¹H NMR verifies the proton environment and their connectivity, while ¹³C NMR confirms the carbon backbone. The synthesis of related pyrrolidine derivatives has been successfully monitored using these techniques.[2]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of exchangeable N-H protons, which may be broadened.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected ¹H Signals: Signals corresponding to the aromatic protons on the benzoate ring (δ ~7.0-8.0 ppm), the ethyl group ester (a quartet and a triplet, δ ~4.3 and ~1.3 ppm, respectively), and the protons of the pyrrolidine ring and its ether linkage (a more complex series of multiplets in the δ ~2.0-5.0 ppm range). The N-H protons will likely appear as a broad signal.

-

Expected ¹³C Signals: A signal for the ester carbonyl (δ ~165 ppm), aromatic carbons (δ ~110-160 ppm), and aliphatic carbons of the ethyl and pyrrolidine moieties (δ ~14-75 ppm).

-

-

Rationale: HPLC with UV detection is a robust method for quantifying the purity of the main component and detecting non-UV transparent impurities.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Procedure:

-

Develop a method using a C18 stationary phase.

-

Use a mobile phase of acetonitrile and a suitable buffer (e.g., 10 mM ammonium formate, pH 3.5). The acidic pH will ensure the pyrrolidine nitrogen is protonated, leading to better peak shape.

-

Monitor at a wavelength where the benzoate chromophore absorbs strongly (e.g., 254 nm).

-

Perform a gradient elution to resolve early and late-eluting impurities.

-

System Suitability: Before analysis, inject a standard to ensure the system meets performance criteria (e.g., tailing factor < 1.5, theoretical plates > 2000).

-

Analysis: Calculate purity based on the area percent of the main peak relative to all other peaks.

-

Chemical Reactivity and Stability

-

Storage: The compound should be stored sealed in a dry environment at room temperature.[1] As a hydrochloride salt, it is hygroscopic and should be protected from moisture.

-

Stability: The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions. The ether linkage is generally stable. Avoid strong oxidizing agents.

-

pH Sensitivity: In aqueous solutions, the equilibrium between the protonated (salt) and neutral (free base) forms is dictated by the pH. At pH values significantly above the pKa of the pyrrolidine nitrogen (~9-10), the compound will exist predominantly as the less water-soluble free base.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, a risk assessment based on its chemical structure and related compounds is essential. Compounds with similar hazard classifications can cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] General precautionary measures for handling chemicals should be followed.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution for several minutes.[5]

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119031450, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride. Retrieved January 19, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Retrieved January 19, 2026, from [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. Retrieved January 19, 2026, from [Link]

-

Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved January 19, 2026, from [Link]

-

ChemicalRegister.com. (n.d.). Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoatehydrochloride (CAS No. 1219977-30-6) Suppliers. Retrieved January 19, 2026, from [Link]

-

Appchem. (n.d.). Mthis compound | 1219972-41-4. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved January 19, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved January 19, 2026, from [Link]

-

Harper College. (2010). Safety Data Sheet: Ethyl benzoate. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4993465, 2-Ethylpyrrolidine. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride (C12H15NO2). Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(2-(1,4-benzodioxan-6-yloxy)ethyl)pyrrolidine hydrochloride. Retrieved January 19, 2026, from [Link]

Sources

Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride: An Overview of a Novel Research Compound

CAS Number: 1220032-96-1

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a heterocyclic organic compound containing a pyrrolidine ring linked to a benzoate group via an ether linkage. As a research chemical, its primary role is in early-stage drug discovery and development. This document provides a concise overview of its fundamental chemical properties, a proposed synthetic approach based on established chemical principles, and a discussion of its potential, yet currently unexplored, pharmacological applications. It is critical to note that, at the time of this writing, there is a significant lack of in-depth, publicly available scientific literature, including peer-reviewed articles and patents, specifically detailing the synthesis, biological activity, and mechanism of action of this compound. Therefore, this guide serves as a foundational resource, drawing upon general principles of medicinal chemistry and the known pharmacology of related structural motifs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This information is primarily aggregated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1220032-96-1 | Multiple Suppliers |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [1] |

| Molecular Weight | 271.74 g/mol | [1] |

| Appearance | Solid (predicted) | General Knowledge |

| Storage Conditions | Sealed in a dry, room temperature environment | [1] |

| SMILES Code | O=C(OCC)C1=CC=CC=C1OC2CNCC2.[H]Cl | [1] |

Synthesis and Characterization: A Proposed Pathway

While a specific, validated synthetic route for this compound is not publicly documented, a plausible and efficient synthesis can be conceptualized based on established organic chemistry reactions. The proposed pathway involves a Williamson ether synthesis followed by hydrochloride salt formation.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

N-Boc Protected Ether Formation:

-

To a solution of N-Boc-3-hydroxypyrrolidine and ethyl salicylate in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add triphenylphosphine (PPh₃) and cool the mixture to 0°C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to yield N-Boc-ethyl 2-(pyrrolidin-3-yloxy)benzoate. The causality for using a Mitsunobu reaction lies in its mild conditions and high efficiency for forming ether linkages between a primary or secondary alcohol and a phenolic hydroxyl group.

-

-

Boc Deprotection and Hydrochloride Salt Formation:

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.

-

The deprotection of the Boc group and subsequent formation of the hydrochloride salt will likely result in the precipitation of the final product.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound. This one-pot deprotection and salt formation is an efficient final step.

-

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base and observe the correct isotopic pattern for the hydrochloride salt.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Potential Pharmacological Significance and Future Directions

The structural motifs within this compound suggest several avenues for pharmacological investigation, although it must be reiterated that no specific biological data for this compound has been published.

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds.[2] Its saturated, non-planar nature allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. Pyrrolidine derivatives have been explored for a wide range of therapeutic applications, including as anticonvulsants, antivirals, and antibacterial agents.[3][4]

Potential as an Anticonvulsant Agent

A notable area of research for pyrrolidine derivatives is in the treatment of neurological disorders. Specifically, certain 3,3-disubstituted 2-pyrrolidinones have demonstrated a broad spectrum of anticonvulsant activity.[3] While the subject compound is not a pyrrolidinone, the presence of the pyrrolidine core suggests that it could be a valuable starting point for the design of novel anticonvulsant agents.

Logical Framework for Biological Evaluation

Caption: A logical framework for the initial biological evaluation of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling research chemicals of unknown toxicity should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a dry and cool place.[1]

For related compounds, such as 3-(1-Pyrrolidinyl)benzoic acid, identified hazards include skin, eye, and respiratory irritation.[5]

Conclusion and Limitations

This compound is a research chemical with a defined structure but a currently undefined biological profile. The lack of published data on its synthesis and pharmacological activity presents both a challenge and an opportunity for researchers in drug discovery. The proposed synthetic route and framework for biological evaluation provide a starting point for the exploration of this novel compound. It is imperative that any research undertaken with this molecule is conducted with appropriate safety precautions and a rigorous scientific methodology to elucidate its true potential.

References

- Petri, L., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249226.

-

ResearchGate. (2022, April). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Retrieved from [Link]

- Google Patents. (2014, January 16). United States Patent (12).

- Google Patents. (1976, October 22). United States Patent (19).

- Roth, H. J., & Gosh, M. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(13), 2534-2541.

-

ResearchGate. (n.d.). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Retrieved from [Link]

-

Ganguly, A. K., et al. (1996). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[2][6]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Journal of Medicinal Chemistry, 39(23), 4563-4567.

- Google Patents. (n.d.). United States Patent Office.

- Google Patents. (n.d.). United States Patent Office.

- Khan, S. A., et al. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 84, 571-578.

Sources

- 1. 1220032-96-1|this compound|BLD Pharm [bldpharm.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of natural products and FDA-approved pharmaceuticals underscores its importance in the development of novel therapeutics.[1] The structural and physicochemical properties of the pyrrolidine moiety contribute significantly to the biological activity of drug candidates. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enhancing binding affinity and modulating pharmacokinetic properties.

This technical guide provides a comprehensive overview of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a molecule incorporating this key heterocyclic motif. We will delve into its molecular structure and weight, explore a probable synthetic pathway with detailed experimental considerations, and discuss its potential applications in drug discovery based on the established roles of related compounds.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol .[2] Its structure consists of a central pyrrolidine ring linked via an ether bond at the 3-position to an ethyl benzoate group at the ortho position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for handling and biological testing.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1220032-96-1 | |

| Molecular Formula | C13H18ClNO3 | |

| Molecular Weight | 271.74 g/mol | |

| SMILES Code | O=C(OCC)C1=CC=CC=C1OC2CNCC2.[H]Cl |

Molecular Structure Visualization:

The spatial arrangement of this compound is critical to its function. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

Synthesis and Methodologies

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available precursors: N-Boc-3-hydroxypyrrolidine and ethyl 2-hydroxybenzoate. This approach leverages the well-established Mitsunobu reaction for the ether formation, followed by the acidic deprotection of the N-Boc group to yield the final hydrochloride salt.

Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate

This step employs the Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.

-

Reaction Setup: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) and ethyl 2-hydroxybenzoate (1.1 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh3, 1.2 eq).

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in the same solvent dropwise over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected intermediate.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere and anhydrous solvents is crucial to prevent the quenching of the reactive intermediates in the Mitsunobu reaction.

-

The slow, dropwise addition of the azodicarboxylate at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

The choice of purification by flash chromatography is effective for separating the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Step 2: Deprotection of the N-Boc Group and Salt Formation

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.[3][4][5]

-

Deprotection: Dissolve the purified Ethyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate (1.0 eq) in a suitable organic solvent such as 1,4-dioxane or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid in the chosen solvent (e.g., 4 M HCl in dioxane, 2-3 eq) dropwise at room temperature.

-

Precipitation and Isolation: Stir the reaction mixture for 2-4 hours. The hydrochloride salt of the deprotected amine will typically precipitate out of the solution. The solid product can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dried under vacuum to yield this compound as a solid.

-

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the N-Boc intermediate in Step 1 can be confirmed by the appearance of characteristic signals for the Boc group in the ¹H NMR spectrum (a singlet at ~1.4 ppm) and the disappearance of the hydroxyl proton signal. The final deprotection in Step 2 is validated by the disappearance of the Boc signal in the ¹H NMR spectrum and the appearance of the characteristic N-H signals of the protonated amine.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively available in the public domain, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The pyrrolidine ring is a key component in a multitude of biologically active compounds, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1]

The benzoate portion of the molecule also contributes to its potential pharmacological profile. Benzoic acid derivatives are known to exhibit a range of biological activities. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents targeting a variety of diseases. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological targets and therapeutic potential.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community, primarily due to the incorporation of the versatile pyrrolidine scaffold. This guide has provided a detailed overview of its molecular structure and properties, a robust and logical synthetic strategy, and an outlook on its potential applications in drug discovery. The methodologies described herein are based on well-established and reliable chemical transformations, providing a solid foundation for researchers and scientists working on the synthesis and evaluation of novel pyrrolidine-based compounds.

References

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Figueroa, M.; et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. 2021. [Link]

-

Li Petri, G.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021. [Link]

Sources

Unlocking the Potential of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Scaffold

Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride emerges as a compelling, yet largely unexplored, chemical entity for researchers in the pharmaceutical and life sciences. Its structure, featuring a pyrrolidine ring linked to a benzoate group via an ether linkage, positions it as a promising scaffold for the development of novel therapeutics. The pyrrolidine moiety is a cornerstone in a multitude of biologically active compounds, recognized for its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets.[1][2] While direct research on this compound is nascent, the extensive bioactivity of structurally related pyrrolidine derivatives provides a strong rationale for its investigation across several therapeutic areas.

This guide serves as a technical roadmap for initiating research into the potential applications of this compound. We will delve into the established biological activities of similar molecules to propose a logical and efficient screening cascade for this compound, complete with detailed experimental protocols.

The Pyrrolidine Core: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key component in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from several advantageous features:

-

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with the complex three-dimensional surfaces of biological targets.

-

Chirality: The presence of stereocenters in the pyrrolidine ring provides opportunities for developing stereospecific drugs with improved efficacy and reduced off-target effects.

-

Metabolic Stability: The saturated nature of the ring can enhance metabolic stability compared to aromatic systems.

-

Versatile Chemistry: The nitrogen atom and the carbon backbone of the pyrrolidine ring can be readily functionalized, allowing for the creation of diverse chemical libraries for screening.

The combination of the pyrrolidine scaffold with a benzoate moiety in this compound suggests the potential for interactions with targets that recognize aromatic and heterocyclic structures, a common feature in many receptor and enzyme active sites.

Proposed Research Applications and Experimental Workflows

Based on the established activities of analogous compounds, we propose the following areas of investigation for this compound.

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a frequent component of CNS-active drugs. Structurally related compounds have demonstrated potent anticonvulsant and analgesic properties, as well as modulatory effects on key CNS receptors.[3][4]

Rationale: Numerous pyrrolidine-2,5-dione and other pyrrolidine derivatives have shown significant efficacy in preclinical models of epilepsy.[3][4] These compounds often act by modulating ion channels or neurotransmitter transporters. A key target for some anticonvulsants is the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate.

Experimental Workflow:

Caption: Proposed workflow for anticonvulsant activity screening.

Detailed Protocol: EAAT2 Glutamate Uptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing human EAAT2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Assay Procedure:

-

Plate the EAAT2-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle control.

-

Initiate glutamate uptake by adding a mixture of [3H]-L-glutamate and unlabeled L-glutamate.

-

Incubate for a defined period at 37°C.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of glutamate uptake inhibition for each compound concentration and determine the IC50 value.

Rationale: Derivatives of 3-pyrrolidine-indole have been identified as selective modulators of 5-HT2 receptors, suggesting their potential in treating mental health disorders.[5][6] The structural similarity of the pyrrolidine core makes this an avenue worth exploring.

Experimental Workflow:

Caption: Workflow for serotonin receptor modulation screening.

Detailed Protocol: Radioligand Binding Assay for 5-HT2A Receptor

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]ketanserin), and varying concentrations of this compound.

-

For non-specific binding determination, use a high concentration of a known 5-HT2A antagonist (e.g., spiperone).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Measure the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.

Anti-inflammatory and Analgesic Applications

The pyrrolidine scaffold is also present in compounds with anti-inflammatory and analgesic properties. For instance, certain pyrrolidine derivatives act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7]

Experimental Workflow:

Caption: Screening workflow for anti-inflammatory and analgesic potential.

Detailed Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

-

Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2. Prepare a solution of arachidonic acid (substrate).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add varying concentrations of this compound or a known inhibitor (e.g., indomethacin).

-

Pre-incubate at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate to allow for prostaglandin G2 production.

-

Terminate the reaction and measure the peroxidase activity using a colorimetric probe (e.g., TMPD).

-

Read the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC50 values to assess potency and selectivity.

Data Summary and Interpretation

The following table provides a template for summarizing the screening data for this compound.

| Assay | Target | Metric | Result | Positive Control |

| Glutamate Uptake | EAAT2 | IC50 (µM) | Known EAAT2 modulator | |

| Radioligand Binding | 5-HT2A | Ki (nM) | Known 5-HT2A ligand | |

| Enzyme Inhibition | COX-1 | IC50 (µM) | Indomethacin | |

| Enzyme Inhibition | COX-2 | IC50 (µM) | Celecoxib | |

| Enzyme Inhibition | 5-LOX | IC50 (µM) | Zileuton |

Conclusion and Future Directions

This compound represents a promising starting point for a drug discovery program. While its biological activity is currently uncharacterized, the rich pharmacology of the pyrrolidine scaffold provides a clear and logical path for its investigation. The proposed screening cascade, targeting CNS disorders and inflammation, offers a robust framework for elucidating the therapeutic potential of this novel molecule. Positive results in these initial assays would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and more extensive preclinical evaluation.

References

-

Identification of novel β-lactams and pyrrolidinone derivatives as selective Histamine-3 receptor (H3R) modulators as possible anti-obesity agents. European Journal of Medicinal Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters. [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

-

An Update on the Synthesis of Pyrrolo[5][8]benzodiazepines. PubMed Central. [Link]

-

Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry. [Link]

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ResearchGate. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]

-

Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel β-lactams and pyrrolidinone derivatives as selective Histamine-3 receptor (H3R) modulators as possible anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. Recognizing the critical role of solubility in drug efficacy and formulation, this document outlines the fundamental principles governing the solubility of amine hydrochloride salts, presents detailed protocols for systematic solubility assessment in various solvents, and offers insights into the interpretation of the resulting data. By integrating established methodologies with the underlying physicochemical principles, this guide serves as a practical resource for the characterization of this and similar pharmaceutical compounds.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and diminished clinical utility. For drug development professionals, a thorough understanding of a compound's solubility profile across a range of solvents and pH conditions is therefore not merely an academic exercise but a critical step in formulation development, toxicity studies, and ultimately, clinical success.[2][3]

This compound, an organic molecule featuring an ester, an ether, and a pyrrolidine ring, presents a unique solubility profile. As a hydrochloride salt of a secondary amine, its solubility is expected to be significantly influenced by the pH of the medium. The protonated amine group enhances its polarity, generally favoring solubility in polar solvents, particularly water.[4][5] However, the presence of the largely nonpolar ethyl benzoate moiety introduces a lipophilic character, which can influence its solubility in less polar organic solvents. This guide will provide the necessary tools to experimentally determine and rationally interpret the solubility of this compound.

Physicochemical Properties and Their Anticipated Influence on Solubility

While specific experimental data for this compound is not extensively published, we can infer its likely behavior by examining its structural components and the properties of related molecules.

The molecule can be deconstructed into three key functional regions:

-

Ethyl Benzoate Group: This portion of the molecule is relatively nonpolar and will contribute to its solubility in organic solvents of low to moderate polarity. The properties of ethyl benzoate itself—being almost insoluble in water but miscible with many organic solvents—are instructive here.[7]

-

Pyrrolidine Ring: The pyrrolidine ring is a cyclic secondary amine. In its free base form, it is a polar structure.

-

Hydrochloride Salt: The formation of a hydrochloride salt by protonating the nitrogen atom in the pyrrolidine ring dramatically increases the polarity of the molecule.[4][5] This is the primary driver for its aqueous solubility.

The Common Ion Effect

It is crucial to consider the "common ion effect" when evaluating the solubility of hydrochloride salts, particularly in biological contexts where chloride ions are abundant (e.g., gastric fluid). The presence of excess chloride ions in solution can suppress the dissolution of the hydrochloride salt, potentially reducing its solubility compared to the free base at the same pH.[8]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

-

Sample Preparation:

-

To a series of vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a known volume of the desired solvent (e.g., 1 mL).

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid remains.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter material should be considered and evaluated if necessary.[3]

-

-

Analysis:

-

Prepare appropriate dilutions of the filtered supernatant.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the saturated solution from the calibration curve.

-

Data Presentation

The solubility data should be systematically organized for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | |||

| 0.1 N HCl | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Isopropyl Alcohol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Interpretation of Results: A Predictive Framework

The solubility data will provide a comprehensive picture of the compound's behavior in different chemical environments.

Relationship between Solvent Polarity and Solubility

The following diagram illustrates the expected relationship between solvent properties and the solubility of this compound.

Caption: Predicted Solubility based on Solvent Polarity.

-

Polar Protic Solvents (e.g., Water, Methanol): High solubility is expected due to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to high solubility is anticipated due to strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Dichloromethane): Lower solubility is expected, driven primarily by the nonpolar ethyl benzoate portion of the molecule.

The Impact of pH

A significant difference in solubility between water, 0.1 N HCl, and PBS (pH 7.4) is expected. The compound should be highly soluble in acidic conditions where the amine remains fully protonated. As the pH increases towards the pKa of the pyrrolidinium ion, the equilibrium will shift towards the less soluble free base, potentially leading to a decrease in solubility.

Conclusion

This technical guide has provided a comprehensive roadmap for the systematic evaluation of the solubility of this compound. By following the detailed protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies, ensuring consistent results in biological assays, and ultimately, advancing the development of new therapeutic agents.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [Link]

-